4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the ether linkage through nucleophilic substitution reactions, where a suitable alkylating agent reacts with the phenolic hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- 2-(1-methyl-4-piperidinyl)acetaldehyde
- 1-(1-Methyl-4-piperidinyl)piperazine
Uniqueness
4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H25NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)14-5-6-15(20-4)16(11-14)21(18,19)17-9-7-13(3)8-10-17/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
VMOAHFMIWNBYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.